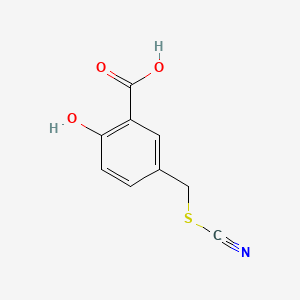
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- is an organic compound with a unique structure that includes a benzoic acid core substituted with a hydroxyl group at the 2-position and a thiocyanatomethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-hydroxy-5-methylbenzoic acid with thiocyanate under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiocyanatomethyl group can be reduced to form thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiocyanatomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoquinones, while reduction of the thiocyanatomethyl group can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanatomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Similar structure but lacks the thiocyanatomethyl group.
4-Hydroxybenzoic Acid: Hydroxyl group at the 4-position instead of the 2-position.
2,3-Dihydroxybenzoic Acid: Additional hydroxyl group at the 3-position.
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Hydroxyl groups at the 3- and 4-positions.
3,4,5-Trihydroxybenzoic Acid (Gallic Acid): Three hydroxyl groups at the 3-, 4-, and 5-positions.
Uniqueness
The presence of the thiocyanatomethyl group in benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- distinguishes it from other benzoic acid derivatives. This unique functional group imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5435-62-1 |
|---|---|
Molekularformel |
C9H7NO3S |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
2-hydroxy-5-(thiocyanatomethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO3S/c10-5-14-4-6-1-2-8(11)7(3-6)9(12)13/h1-3,11H,4H2,(H,12,13) |
InChI-Schlüssel |
NLGOHSDNHHRIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CSC#N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


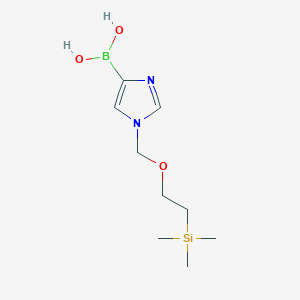
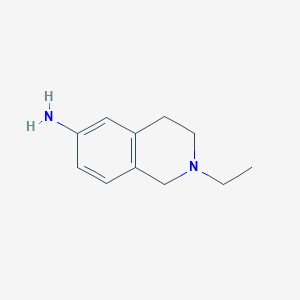
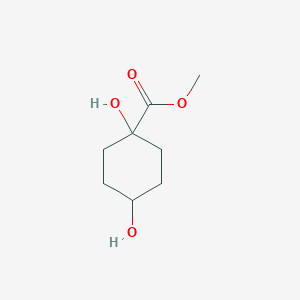
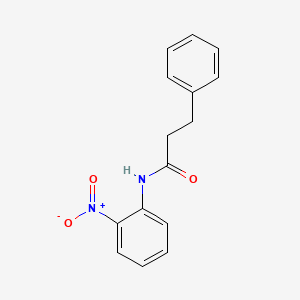

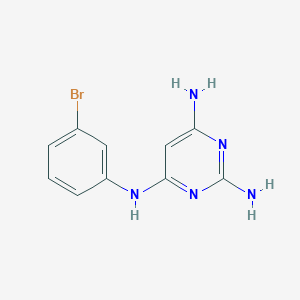

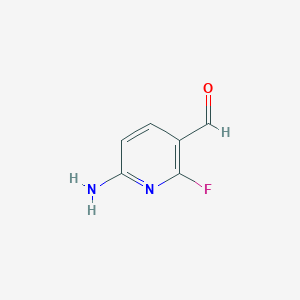

![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
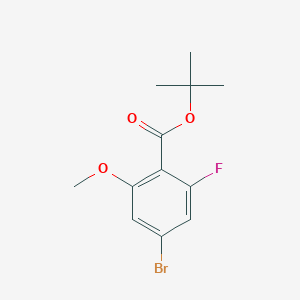
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)
